Cas no 2171233-70-6 (2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic acid)

2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic acid
- EN300-1518610
- 2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid
- 2171233-70-6
-
- インチ: 1S/C27H27N3O5/c1-16(2)25(26(33)29-18-12-11-17(28-14-18)13-24(31)32)30-27(34)35-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,16,23,25H,13,15H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
- InChIKey: FPEAHNVIUBZCIE-VWLOTQADSA-N
- SMILES: O(C(N[C@H](C(NC1C=NC(CC(=O)O)=CC=1)=O)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 473.19507097g/mol
- 同位素质量: 473.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 737
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 118Ų
2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518610-0.25g |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1518610-10.0g |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1518610-2.5g |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518610-500mg |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 500mg |
$946.0 | 2023-09-27 | ||
Enamine | EN300-1518610-1.0g |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1518610-5000mg |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 5000mg |
$2858.0 | 2023-09-27 | ||
Enamine | EN300-1518610-1000mg |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 1000mg |
$986.0 | 2023-09-27 | ||
Enamine | EN300-1518610-0.1g |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1518610-0.05g |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1518610-100mg |
2-{5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pyridin-2-yl}acetic acid |
2171233-70-6 | 100mg |
$867.0 | 2023-09-27 |
2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic acid 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic acidに関する追加情報
Chemical Compound CAS No 2171233-70-6: 2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic Acid
The compound with CAS number 2171233-70-6, named 2-{5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridin-2-yl}acetic acid, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and bioorganic synthesis. This compound is notable for its complex structure, which includes a pyridine ring, an acetic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) group, all of which contribute to its unique chemical properties and biological activity.
The Fmoc group is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. In this compound, the Fmoc group is attached to an S-stereoisomer of a branched amino acid derivative, specifically a 3-methylbutanamide residue. This configuration suggests that the compound may have been synthesized as part of a larger peptide or as an intermediate in the development of bioactive molecules.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of targeted therapies for cancer and other diseases. The presence of the pyridine ring and the acetic acid group in this molecule suggests potential applications as a ligand or as part of a larger drug scaffold due to their ability to interact with biological targets such as enzymes or receptors.
From a structural perspective, the molecule's stereochemistry at the S-carbon is critical for its activity. Stereoisomers often exhibit vastly different biological activities, and the (S)-configuration in this compound may play a key role in its interactions with biomolecules. This makes it an interesting candidate for further research into enantioselective synthesis and bioactivity testing.
In terms of synthesis, this compound likely involves multiple steps, including the formation of the Fmoc derivative, coupling reactions to assemble the amino acid residue onto the pyridine ring, and subsequent functionalization to introduce the acetic acid group. The use of Fmoc protection during synthesis ensures that intermediate steps are controlled and that purity is maintained throughout the process.
Recent advancements in green chemistry have also influenced the synthesis of such compounds. Researchers are increasingly adopting environmentally friendly methods to minimize waste and reduce energy consumption during organic synthesis. This compound's structure suggests that it could be synthesized using catalytic asymmetric methods or through biocatalytic pathways, which are becoming more prevalent in modern organic chemistry.
The application of this compound extends beyond traditional pharmaceuticals; it may also find use in agrochemicals or as part of advanced materials due to its unique electronic properties derived from the pyridine ring and Fmoc group. The combination of these functional groups could potentially enhance its stability under physiological conditions while maintaining reactivity towards specific biological targets.
In conclusion, CAS No 2171233-70-6 represents a sophisticated organic molecule with significant potential in various fields of chemistry and biology. Its intricate structure and stereochemical features make it an intriguing subject for further research, particularly in drug discovery and advanced material science.
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